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Compound of Interest

4-Aminocyclohexane-1-
Compound Name:
carboxamide hydrochloride

CAS No.: 856563-23-0

Cat. No.: B1523020

Get Quote

Executive Summary

trans-4-Aminocyclohexanecarboxamide HCI is a bifunctional cyclohexane derivative
characterized by a primary amine and a primary carboxamide group in a 1,4-trans
arrangement. This molecule represents a critical structural scaffold in medicinal chemistry,
serving as a "rigid linker" that enforces a specific spatial distance between pharmacophores.

While often confused with the renowned ROCK inhibitor Y-27632 (which is a pyridyl amide
derivative), this primary amide serves as a distinct building block and a simplified structural
congener. Its thermodynamic stability, governed by the diequatorial chair conformation, makes
it an ideal template for designing inhibitors of Rho-associated protein kinase (ROCK) and
Extracellular Signal-Regulated Kinase (ERK).

Structural Analysis & Physicochemical Properties[1]

[2][3][4]
Chemical Identity[1]
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» IUPAC Name:trans-4-Aminocyclohexane-1-carboxamide hydrochloride
e Molecular Formula:

e Molecular Weight: 178.66 g/mol (HCI salt); 142.20 g/mol (Free base)

o Physical State: White crystalline solid

 Solubility: Highly soluble in water, DMSO, and methanol; insoluble in non-polar organic
solvents (hexanes, DCM).

Stereochemistry: The Diequatorial Preference

The biological activity and synthetic utility of this molecule rely entirely on its stereochemistry.
The cyclohexane ring adopts a chair conformation.

e trans-lsomer: Both the amino group (

) and the carboxamide group (

) occupy equatorial positions. This minimizes 1,3-diaxial interactions, making the trans-
isomer thermodynamically more stable than the cis-isomer (where one group would be
forced axial).

» Implication: Synthetic routes are designed to equilibrate mixtures toward this
thermodynamically favored trans form.

Structural Visualization

The following diagram illustrates the connectivity and the critical diequatorial geometry.
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Figure 1: Structural hierarchy highlighting the thermodynamic preference for the diequatorial
chair conformation.

Synthetic Methodology

Note on Safety:This protocol involves the use of corrosive acids and potential sensitizers. All
steps should be performed in a fume hood with appropriate PPE.

Synthesis Strategy: The Boc-Protection Route

Direct amidation of 4-aminocyclohexanecarboxylic acid is difficult due to the competing
nucleophilicity of the amine. A self-validating protocol uses Boc-protection to mask the amine,
followed by mixed-anhydride amidation and deprotection.

Step 1: Boc-Protection

» Reagents:trans-4-aminocyclohexanecarboxylic acid,

, NaOH, Dioxane/Water.

e Mechanism: Nucleophilic attack of the amine on the di-tert-butyl dicarbonate.

e Checkpoint: The product should precipitate upon acidification.

Step 2: Amidation (The Mixed Anhydride Method)
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e Reagents: Boc-protected acid, Ethyl Chloroformate (or Isobutyl Chloroformate), N-
Methylmorpholine (NMM), Ammonium Hydroxide (

) or Ammonium Bicarbonate.

e Protocol:
o Dissolve Boc-acid in dry THF at -10°C.

o Add NMM (1.1 eq) followed by Ethyl Chloroformate (1.1 eq) to form the mixed anhydride in

Situ.
o Stir for 15 mins.
o Add concentrated aqueous ammonia or solid ammonium bicarbonate.
o Allow to warm to room temperature.

o Why this works: The mixed anhydride activates the carboxylic acid, making it susceptible to
attack by the weak nucleophile ammonia.

Step 3: Deprotection & Salt Formation

e Reagents: 4M HCI in Dioxane.

e Protocol:

o

Suspend the Boc-amide in Dioxane.

o

Add 4M HCI/Dioxane solution (excess).

Stir until precipitation of the HCI salt is complete (typically 2-4 hours).

[¢]

Filter the white solid and wash with diethyl ether.

[¢]

Synthetic Workflow Diagram
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Figure 2: Step-by-step synthetic pathway utilizing orthogonal protection strategies.
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Analytical Characterization (Self-Validation)

To ensure the integrity of the synthesized material, the following analytical parameters must be
met.
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Parameter

Method

Expected Result /
Specification

Purity

HPLC (C18 Column)

>98% (Area under curve).
Detection at 210 nm (low UV
absorption due to lack of

chromophore).

Identity

-NMR (DMSO-

)

1.1-1.4 (m, 4H): Axial protons.

1.8-2.0 (m, 4H): Equatorial

protons.
2.1 (m, 1H): CH-CO (Axial).
2.9 (m, 1H): CH-N (Axial).

6.8 & 7.3 (s, 2H): Amide

8.0 (br s, 3H): Ammonium

Stereochemistry

NMR Coupling (

The methine protons at C1 and
C4 should appear as multiplets

with large coupling constants (

) ), indicating axial orientation
(trans-diequatorial).
Mass Spec ESI-MS (Free base mass).
(Decomposition). High MP is
Melting Point Capillary characteristic of the

zwitterionic/salt lattice.

Therapeutic Context: The ROCK Pathway
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While trans-4-aminocyclohexanecarboxamide is a fragment, it is the structural parent of Y-
27632, a potent inhibitor of Rho-associated protein kinase (ROCK). In drug development, this
scaffold is used to probe the ATP-binding pocket of kinases.

Mechanism of Action (ROCK Inhibition)

ROCK regulates the cytoskeleton.[1] Inhibitors containing this cyclohexane scaffold bind to the
kinase active site, preventing the phosphorylation of Myosin Light Chain (MLC) and Myosin
Phosphatase Target Subunit 1 (MYPTL1).
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Figure 3: The Rho/ROCK signaling cascade showing the intervention point of cyclohexane-
amide based inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. The rho kinase inhibitor Y-27632 improves motor performance in male SOD1G93A mice -
PMC [pmc.ncbi.nlm.nih.gov]

e 2.AU2014214846A1 - ERK inhibitors and uses thereof - Google Patents
[patents.google.com]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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